4-{[Methyl(propan-2-yl)amino]methyl}aniline
Description
4-{[Methyl(propan-2-yl)amino]methyl}aniline is a substituted aniline derivative characterized by a tertiary amine group (–N(CH₃)(CH(CH₃)₂)) attached to the para position of the benzene ring via a methylene (–CH₂–) bridge. This structure confers unique steric and electronic properties, distinguishing it from simpler aniline derivatives. The compound’s synthesis likely involves reductive amination or alkylation of 4-aminobenzyl precursors, as seen in analogous reactions (e.g., NaBH₄/I₂-mediated reductive amination of aldehydes with anilines) . Applications span pharmaceuticals, agrochemicals, and materials science, leveraging its amine functionality for further derivatization.
Properties
IUPAC Name |
4-[[methyl(propan-2-yl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJQJBXWIQJXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Methyl(propan-2-yl)amino]methyl}aniline typically involves the reaction of aniline with isopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-{[Methyl(propan-2-yl)amino]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions include nitroaniline, aminomethyl derivatives, and halogenated aniline compounds .
Scientific Research Applications
4-{[Methyl(propan-2-yl)amino]methyl}aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[Methyl(propan-2-yl)amino]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Electronic Effects : The tertiary amine is electron-donating, increasing the electron density of the aromatic ring and enhancing reactivity in electrophilic substitution reactions. In contrast, halogenated analogs (e.g., 3-chloro-4-fluoro derivatives) exhibit reduced basicity due to electron-withdrawing effects .
- Solubility and Crystallinity: Bulky substituents like the methyl(isopropyl)amino group may reduce water solubility compared to polar groups (e.g., –O–CH₂–C≡CH in 4-(prop-2-yn-1-yloxy)aniline) . Crystal structures of similar compounds (e.g., ethyl (Z)-3-(4-methylaniline) oxalate) reveal that hydrogen bonding and steric effects dictate packing efficiency .
Biological Activity
4-{[Methyl(propan-2-yl)amino]methyl}aniline, also known as 4-(isopropylaminomethyl)aniline, is an organic compound with significant potential in various biological applications. This article focuses on its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₁₅N₂, featuring an aniline structure with a propan-2-yl amino group. This configuration contributes to its unique steric and electronic properties, influencing its reactivity and biological interactions.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₂ |
| Molecular Weight | 175.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown promising results against both bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes is hypothesized to be a key mechanism behind its efficacy.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in several cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, the compound was tested against HeLa cells (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with notable apoptosis markers observed through flow cytometry analysis.
The biological activity of this compound is believed to stem from its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Binding : It can bind to receptors modulating cellular signaling pathways, leading to altered gene expression associated with growth and survival.
Interaction Studies
Interaction studies have demonstrated that this compound has a binding affinity for various biological targets, including:
- Kinases : Implicated in cancer progression.
- Receptors : Potentially involved in neurotransmission and psychiatric disorders.
These interactions suggest a multifaceted role for the compound in therapeutic contexts.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Anticancer | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
